4-(4-nitrophenoxy)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-(4-nitrophenoxy)-1H-pyrazole |
InChI |
InChI=1S/C9H7N3O3/c13-12(14)7-1-3-8(4-2-7)15-9-5-10-11-6-9/h1-6H,(H,10,11) |
InChI Key |
IZKUJWPACBORDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CNN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 4 Nitrophenoxy 1h Pyrazole
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 4-(4-nitrophenoxy)-1H-pyrazole centers on the disconnection of the C-O ether bond, which is the most synthetically significant linkage connecting the two aromatic moieties. This strategy simplifies the target molecule into two readily available or synthetically accessible precursors: a pyrazole (B372694) functionalized with a leaving group at the C4 position and 4-nitrophenol (B140041).
Primary Retrosynthetic Disconnection:
Figure 1: Retrosynthetic analysis of this compound. This disconnection pathway identifies a halogenated pyrazole and 4-nitrophenol as the key precursors.
The most common leaving groups (X) for this purpose would be halogens, such as bromine or iodine, making 4-bromo-1H-pyrazole or 4-iodo-1H-pyrazole ideal synthons. These precursors are suitable for both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The other key precursor is 4-nitrophenol , where the corresponding phenoxide acts as the nucleophile.
An alternative, though less direct, retrosynthetic approach involves the construction of the pyrazole ring itself as a final step. This would require a precursor already containing the 4-nitrophenoxy moiety, such as a derivative of a 1,3-dicarbonyl compound, which could then undergo cyclization with a hydrazine (B178648) source.
**2.2. Established Synthetic Routes to the Core Structure
The formation of the diaryl ether bond in this compound can be achieved through several reliable synthetic methods. These routes primarily focus on the coupling of the two key precursors identified in the retrosynthetic analysis.
Established Synthetic Routes to the Core Structure
Nucleophilic Aromatic Substitution Strategies on Halogenated Pyrazoles or Nitrophenols
Nucleophilic aromatic substitution (SNAr) provides a direct pathway for the synthesis of this compound. In this approach, the pyrazole ring itself acts as an electron-withdrawing group, activating a halogen at the C4 position toward nucleophilic attack. The reaction typically involves treating a 4-halopyrazole with the sodium or potassium salt of 4-nitrophenol (4-nitrophenoxide).
The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can effectively solvate the cation of the phenoxide salt without hindering the reactivity of the nucleophile. The presence of the nitro group on the phenol (B47542) ring enhances the acidity of the phenolic proton, facilitating the formation of the phenoxide, but can also decrease the yield in some coupling reactions. mdpi.com The SNAr mechanism proceeds via a two-step addition-elimination sequence, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. chemrxiv.org This strategy has been successfully utilized for introducing a wide range of substituents onto pyrazole rings. koreascience.kr
Copper-Catalyzed Cross-Coupling Approaches for C-O Bond Formation
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are a powerful and widely used method for forming C-O bonds in diaryl ethers. wikipedia.orgorganic-chemistry.org This approach is highly suitable for synthesizing this compound by coupling a 4-halopyrazole with 4-nitrophenol in the presence of a copper catalyst.
Modern Ullmann-type reactions often employ a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), along with a base and often a supporting ligand. wikipedia.orgrsc.org The base, typically cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is crucial for deprotonating the phenol to generate the active nucleophile. researchgate.netnih.gov The reaction is typically conducted at elevated temperatures in solvents like acetonitrile (B52724) (MeCN), dioxane, or DMSO. researchgate.netnih.gov Research has demonstrated the successful synthesis of 4-phenoxypyrazoles using a CuI/Cs₂CO₃ system in MeCN at 80 °C. researchgate.net The reactivity of the aryl halide follows the general trend of I > Br > Cl. mdpi.com
Multi-Component Reaction Pathways Leading to the Pyrazole Framework
Multi-component reactions (MCRs) offer an alternative strategy where the pyrazole ring is constructed from simpler, acyclic precursors in a single pot. taylorandfrancis.comxjenza.org While less direct for this specific target, a plausible MCR could involve the condensation of a hydrazine, an aldehyde, malononitrile, and a β-ketoester that already contains the 4-nitrophenoxy group. scielo.org.mxresearchgate.net
For instance, a four-component reaction could theoretically utilize hydrazine hydrate, an aromatic aldehyde, malononitrile, and an ester such as ethyl 4-(4-nitrophenoxy)acetoacetate. Another established route to alkoxypyrazoles involves the reaction of hydrazine salts with β-alkoxy-α,β-unsaturated carbonyl compounds, such as diethyl 2-(ethoxymethylene)malonate, which can provide a pathway to 3-alkoxypyrazoles. researchgate.net By adapting these principles, a custom precursor bearing the 4-nitrophenoxy group could potentially be used to construct the desired pyrazole framework directly.
Optimization of Reaction Conditions and Process Development
The efficiency and yield of the synthesis of this compound, particularly via the copper-catalyzed Ullmann condensation, are highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalyst, ligand, base, solvent, and temperature.
Catalyst Systems and Ligand Effects
The selection of the catalyst and an appropriate ligand is critical for achieving high yields and mild reaction conditions in copper-catalyzed C-O coupling. While early Ullmann reactions required stoichiometric copper powder at very high temperatures, modern systems use catalytic copper(I) salts, such as CuI or Cu₂O, in combination with a ligand that stabilizes the copper center and facilitates the catalytic cycle. wikipedia.orgresearchgate.net
Nitrogen-based ligands have proven to be particularly effective. Studies have shown that ligands such as 2-(1-pyrazolyl)pyridine, 1,10-phenanthroline, and picolinic acid can significantly promote the reaction. nih.govresearchgate.netacs.org The choice of ligand can influence reaction rates and even mechanistic pathways. acs.org For instance, the combination of CuI with picolinic acid in a K₃PO₄/DMSO system has been shown to be highly effective for the synthesis of sterically hindered diaryl ethers. nih.gov The table below summarizes findings from the literature on related C-O coupling reactions, illustrating the impact of different catalyst systems.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (10) | 2-(1-Pyrazolyl)pyridine (10) | K₃PO₄ | Dioxane | 100 | 24 | 90 | researchgate.net |
| CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | Toluene | 110 | 24 | 82 | nih.gov |
| CuI (5) | Picolinic acid (10) | K₃PO₄ | DMSO | 80 | 24 | 99 | nih.gov |
| Cu₂O (5) | None | Cs₂CO₃ | NMP | 120 | 36 | 85 | wikipedia.org |
| CuI (10) | None | Cs₂CO₃ | MeCN | 80 | 2 | 69 | researchgate.net |
| [Cu]-pincer bis(NHC) (10) | N/A | Cs₂CO₃ | Toluene | 120 | 24 | Moderate | frontiersin.org |
This table presents data for the synthesis of various diaryl ethers via copper-catalyzed O-arylation, demonstrating the influence of different ligands, bases, and solvents on reaction outcomes.
Solvent Selection and Temperature Control
The formation of the ether linkage in this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a pyrazole salt reacts with an activated aryl halide, such as 1-fluoro-4-nitrobenzene. The selection of solvent and control of temperature are critical parameters that significantly influence the reaction rate, yield, and purity of the product.
Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the pyrazole salt while not strongly solvating the nucleophilic anion, thus enhancing its reactivity. Commonly used solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). koreascience.kr For instance, the synthesis of related 5-substituted 4-formyl-pyrazoles has been successfully carried out by heating a mixture of a chloropyrazole derivative with a phenol in DMSO in the presence of a base like potassium hydroxide (B78521) (KOH). koreascience.kr
Temperature is another crucial factor. These reactions often require heating to overcome the activation energy barrier. A typical temperature for such nucleophilic aromatic substitutions is around 120 °C. koreascience.kr However, the optimal temperature can vary depending on the specific substrates and the solvent used. In some syntheses, reactions are performed under reflux conditions to maintain a constant, elevated temperature. researchgate.net The interplay between solvent and temperature is key; a higher boiling point solvent like DMSO allows for higher reaction temperatures compared to a lower boiling point solvent like ethanol (B145695). Studies on related heterocyclic syntheses have shown that optimizing temperature can be critical, with ideal conditions sometimes found at a specific point, such as 76 °C, above which reaction efficiency may decrease. researchgate.net The choice of solvent can dramatically affect yield; in one study, changing the solvent from nonpolar options like cyclohexane (B81311) to polar solvents like ethanol or water drastically increased product yield from low percentages to as high as 97%. researchgate.net
Table 1: Effect of Solvent and Temperature on Pyrazole Synthesis
| Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| DMSO | 120 | 56-91 | koreascience.kr |
| Ethanol | Reflux (~78) | 97 | researchgate.net |
| Water | Reflux (100) | 70 | researchgate.net |
| Cyclohexane | Reflux (~81) | Low | researchgate.net |
Green Chemistry Principles in the Synthesis of the Compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to reduce environmental impact, improve safety, and enhance efficiency. These strategies include the use of aqueous media, heterogeneous catalysts, and energy-efficient techniques like microwave and ultrasound irradiation.
Aqueous Media and Solvent-Free Methodologies
The use of water as a solvent is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. For the synthesis of pyrazole derivatives, aqueous media have been successfully employed. thieme-connect.comnih.gov For example, the synthesis of pyranopyrazole derivatives has been achieved in water at room temperature using a ZnO nanoparticle catalyst, demonstrating an environmentally friendly protocol. nih.gov In some cases, surfactants like cetyltrimethylammonium bromide (CTAB) are used in water to facilitate the reaction between organic substrates. thieme-connect.com
Solvent-free, or solid-state, synthesis offers further environmental advantages by eliminating the solvent altogether. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support. This technique has been effectively used for the synthesis of dihydropyrano-[2,3-c]-pyrazoles using ZnS nanoparticles as a catalyst, achieving superior yields in short reaction times. nih.gov The absence of solvent simplifies workup procedures and reduces waste generation. nih.govarabjchem.org
Use of Heterogeneous and Nanocatalysts
Heterogeneous catalysts are materials that are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage is the ease of separation from the reaction mixture (often by simple filtration) and the potential for reuse, which aligns with green chemistry principles of waste reduction and atom economy. researchgate.net
For pyrazole synthesis and related C-O coupling reactions, various heterogeneous catalysts have been explored:
Metal-Organic Frameworks (MOFs): PCN-300, a copper-based MOF, has shown outstanding catalytic activity for C-O cross-coupling reactions, demonstrating high yields and excellent recyclability. acs.org
Clay-Based Catalysts: Natural clays (B1170129) like montmorillonite (B579905) K10 and bentonite (B74815) are inexpensive, readily available, and can be used as solid acid catalysts for various organic transformations, including the synthesis of N-heterocycles. rsc.org
Mixed Metal Oxides: Catalysts like CuO/ZrO₂ and P₂O₅/SiO₂ have been used for the synthesis of various pyrazole derivatives, offering high activity, stability, and reusability over multiple cycles. arabjchem.org
Nanocatalysts represent a frontier in catalysis, offering high surface-area-to-volume ratios that lead to enhanced catalytic activity. araku.ac.irresearchgate.net Their small size provides a greater number of active sites compared to bulk materials. araku.ac.ir
Metal Oxide Nanoparticles: Nano-ZnO has been used effectively for synthesizing pyrazole derivatives in aqueous media at ambient temperatures. researchgate.net Similarly, nano-sized MgO, TiO₂, and copper ferrite (B1171679) (CuFe₂O₄) have been successfully employed in the synthesis of various pyrazole-fused heterocycles. nih.govarabjchem.org
Silica-Supported Nanocatalysts: Cobalt chloride nanoparticles supported on silica (B1680970) (SiO₂@CoCl₂) have been used for the preparation of pyranopyrazole derivatives under mild, green conditions. araku.ac.ir
Table 2: Examples of Heterogeneous and Nanocatalysts in Pyrazole Synthesis
| Catalyst Type | Specific Catalyst | Application | Key Advantages | Reference |
|---|---|---|---|---|
| Nanocatalyst | Nano ZnO | Synthesis of pyrazoles in water | Reusable, high yield, short reaction time | researchgate.net |
| Nanocatalyst | SiO₂@CoCl₂ NPs | Synthesis of pyranopyrazoles | Reusable, mild conditions, high yield | araku.ac.ir |
| Heterogeneous | Montmorillonite K10 (Clay) | Synthesis of N-heterocycles | Inexpensive, readily available | thieme-connect.comrsc.org |
| MOF | PCN-300 (Cu-based) | Dehydrogenative C-O Cross Coupling | High catalytic activity, recyclable | acs.org |
Microwave and Ultrasound-Assisted Synthesis Techniques
Microwave-assisted synthesis utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. tsijournals.comthepharmajournal.comsciforum.net This technique has been successfully applied to the synthesis of various pyrazole derivatives. For example, the cyclocondensation reaction to form the pyrazole ring can be achieved in minutes under microwave irradiation, a significant improvement over conventional refluxing which can take several hours. sciforum.net The synthesis of pyrazoline derivatives from chalcones has also been shown to be remarkably successful using microwaves, providing higher yields in an environmentally friendly manner. tsijournals.com
Ultrasound-assisted synthesis , or sonochemistry, uses the energy of acoustic cavitation to accelerate reactions. This method is known for providing excellent yields, greater product purity, and simpler workups in dramatically reduced reaction times. nih.govsciensage.info The synthesis of various heterocyclic compounds, including those with pyrazole motifs, has been shown to be more efficient under ultrasonic irradiation. nih.govresearchgate.net For instance, the synthesis of certain α, β-unsaturated carbonyl compounds, precursors to pyrazoles, saw yields increase from 46-57% (conventional) to 63-83% (ultrasound) while reaction times dropped from 75-90 minutes to 30-45 minutes. sciensage.info This technique is considered a green and economical method for producing biologically active molecules. mdpi.com
Advanced Structural Elucidation and Spectroscopic Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments would provide an unambiguous assignment of all proton and carbon signals and offer insights into the molecule's preferred conformation.
¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the pyrazole (B372694) and nitrophenoxy moieties. Due to the rapid tautomeric exchange of the proton on the nitrogen atoms of the 1H-pyrazole ring, the H-3 and H-5 protons become chemically equivalent, resulting in a single sharp singlet. The p-substituted nitrophenoxy ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets, each integrating to two protons.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show seven unique carbon signals. The pyrazole ring will display signals for the equivalent C-3/C-5 carbons and the C-4 carbon attached to the ether oxygen. The nitrophenoxy ring will show four signals: two for the protonated carbons and two for the quaternary carbons (one attached to the ether oxygen and one to the nitro group).
2D NMR:
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the adjacent aromatic protons on the nitrophenoxy ring (H-2'/H-6' with H-3'/H-5'). No cross-peaks are expected for the pyrazole H-3/H-5 singlet.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and the carbons they are attached to. Expected correlations include the pyrazole H-3/H-5 signal with the C-3/C-5 signal, and the aromatic protons with their corresponding carbons (H-2'/H-6' to C-2'/C-6' and H-3'/H-5' to C-3'/H-5').
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for confirming the connectivity between the two ring systems. Key long-range (2-3 bond) correlations would be expected from the pyrazole H-3/H-5 protons to the C-4 carbon and from the nitrophenoxy protons ortho to the ether linkage (H-2'/H-6') to the C-4 carbon of the pyrazole ring, providing definitive evidence of the C-O-C ether bridge.
Predicted NMR Spectral Data for 4-(4-nitrophenoxy)-1H-pyrazole
In solution, the molecule is not expected to be perfectly planar due to steric hindrance between the two aromatic rings. The preferred conformation would involve a twist around the C-4-O-C-1' bonds. This can be investigated using Nuclear Overhauser Effect (NOE) based experiments like NOESY or ROESY, which detect through-space interactions between protons. A key indicator of the conformation would be the presence or absence of NOE cross-peaks between the pyrazole H-3/H-5 protons and the nitrophenoxy H-2'/H-6' protons. The strength of these correlations would provide qualitative information about the average dihedral angle and the proximity of the two rings in the solution state.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures
Vibrational spectroscopy is essential for identifying the functional groups present in the molecule. FT-IR and Raman spectroscopy provide complementary information.
N-H Vibrations: A broad absorption band is expected in the FT-IR spectrum between 3100-3300 cm⁻¹ corresponding to the N-H stretching of the pyrazole ring, with the broadening indicative of intermolecular hydrogen bonding.
Aromatic C-H Stretch: Sharp peaks are expected just above 3000 cm⁻¹.
Nitro Group (NO₂): Strong, characteristic absorption bands are predicted for the asymmetric (~1520-1540 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching vibrations of the nitro group. researchgate.net These are often very intense in both IR and Raman spectra.
Aryl Ether (C-O-C): Asymmetric C-O-C stretching vibrations are expected to produce a strong band in the FT-IR spectrum around 1240-1280 cm⁻¹, while the symmetric stretch would appear near 1020-1060 cm⁻¹.
Ring Vibrations: C=C and C=N stretching vibrations from both aromatic rings are expected in the 1400-1610 cm⁻¹ region.
Predicted Vibrational Frequencies
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis
HRMS provides the high-accuracy mass of the molecular ion, which allows for the unambiguous determination of the elemental formula (C₉H₇N₃O₃). The calculated exact mass for the neutral molecule is 205.0487, and in positive-ion mode ESI-HRMS, it would be detected as the protonated species [M+H]⁺ at m/z 206.0560.
The fragmentation pattern in electron impact (EI) or collision-induced dissociation (CID) mass spectrometry would offer further structural confirmation. Plausible fragmentation pathways include:
Ether Bond Cleavage: The most likely initial fragmentation is the cleavage of the C-O ether bond, leading to two primary pathways:
Formation of a 4-nitrophenoxy radical and a pyrazolyl cation at m/z 67.
Formation of a 4-nitrophenyl cation (m/z 122) after rearrangement, or a nitrophenolate ion.
Loss of Nitro Group: Fragmentation of the nitro group is common for nitroaromatics, involving the loss of NO (30 Da) or NO₂ (46 Da) from the molecular ion or subsequent fragments.
Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, typically through the loss of HCN (27 Da), a characteristic fragmentation for nitrogen-containing heterocycles.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to be dominated by the electronic transitions within the highly conjugated p-nitrophenoxy system.
π → π Transitions:* A strong absorption band (λ_max) is predicted in the range of 310-330 nm. This corresponds to a π → π* transition within the nitrophenoxy chromophore, where the ether oxygen acts as an auxochrome, donating electron density to the ring and causing a bathochromic (red) shift compared to unsubstituted nitrobenzene.
n → π Transitions:* A much weaker absorption band, potentially appearing as a shoulder on the main π → π* peak, may be observed at longer wavelengths. This is attributed to the n → π* transition involving the non-bonding electrons on the ether oxygen and the nitrogen atoms of the nitro group and pyrazole ring. The high intensity of the π → π* band often obscures this transition. In basic media, deprotonation of the 4-nitrophenol (B140041) moiety (if hydrolysis occurs) would lead to the formation of the 4-nitrophenolate (B89219) ion, which has a strong absorption peak near 400 nm. researchgate.netresearchgate.net
Single-Crystal X-ray Diffraction Analysis
Molecular Geometry: The analysis would likely confirm the non-planar conformation, quantifying the dihedral angle between the pyrazole and nitrophenyl rings.
Supramolecular Assembly: A key feature would be the intermolecular interactions that dictate the crystal packing. The pyrazole N-H group is a strong hydrogen bond donor, and the pyridinic N-2 atom is a strong acceptor. This would almost certainly lead to the formation of robust N-H···N hydrogen bonds. Depending on steric factors and crystal packing forces, these interactions could form discrete assemblies like dimers or trimers, or they could extend into one-dimensional polymeric chains (catemers). nih.goviucr.org The oxygen atoms of the nitro group could also participate as weaker hydrogen bond acceptors, further stabilizing the crystal lattice.
Determination of Solid-State Molecular Conformation and Geometry
In analogous structures, the conformation is often a balance between the steric hindrance of the substituents and the electronic effects that favor conjugation and planarity. For instance, in related nitrophenyl-pyrazole structures, the dihedral angle between the pyrazole and the nitrophenyl rings is a critical conformational parameter. This angle is influenced by the electronic repulsion and attraction between the atoms of the two rings.
The geometry of the molecule, including bond lengths and angles, would be expected to conform to standard values for similar organic compounds, with some modifications due to the specific electronic environment created by the nitro and phenoxy groups. The C-N and N-N bonds within the pyrazole ring, as well as the C-O-C linkage of the phenoxy group, would be of particular interest for detailed geometric analysis.
Table 1: Representative Bond Lengths and Angles in Pyrazole Derivatives
| Parameter | Typical Value |
|---|---|
| Pyrazole N-N bond length | ~1.35 Å |
| Pyrazole C-N bond length | ~1.34 Å |
| Pyrazole C-C bond length | ~1.38 Å |
| C-O (ether) bond length | ~1.37 Å |
| N-O (nitro) bond length | ~1.22 Å |
| C-N-N bond angle | ~112° |
| N-N-C bond angle | ~105° |
| C-O-C bond angle | ~118° |
Note: These are approximate values based on related structures and are for illustrative purposes only.
Crystal Packing and Intermolecular Interactions
Hydrogen Bonding: In 1H-pyrazole derivatives that have not been substituted on the pyrazole nitrogen, N-H···N hydrogen bonds are a dominant feature in the crystal packing. These interactions can lead to the formation of various supramolecular motifs, such as dimers, trimers, tetramers, or extended chains (catemers). cardiff.ac.uknist.gov The presence of the electronegative oxygen atoms of the nitro and phenoxy groups in this compound could also lead to weaker C-H···O hydrogen bonds, further stabilizing the crystal lattice.
π-π Stacking: The aromatic pyrazole and nitrophenyl rings provide opportunities for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, play a significant role in the packing of many aromatic compounds. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) would influence the strength of these interactions.
Influence of Substituents on Crystal Structure
The nature and position of substituents on the pyrazole ring have a profound impact on the resulting crystal structure.
Nitrophenyl group: The 4-nitrophenyl group is a bulky and electron-withdrawing substituent. Its presence is expected to significantly influence the crystal packing. The nitro group, being a strong electron-withdrawing group and a good hydrogen bond acceptor, can participate in various intermolecular interactions. mdpi.comresearchgate.net The steric bulk of the entire 4-nitrophenoxy substituent will also impose constraints on how the molecules can arrange themselves in the crystal lattice, potentially leading to less dense packing compared to smaller, unsubstituted pyrazoles. The electronic nature of the nitro group can also affect the acidity of the pyrazole N-H proton, which in turn can influence the strength and geometry of the N-H···N hydrogen bonds. chemicalbook.com
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations on Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of many-body systems, including complex organic molecules. DFT methods are frequently used to predict molecular properties by calculating the electron density, offering a balance between computational cost and accuracy.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an acceptor.
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. For 4-(4-nitrophenoxy)-1H-pyrazole, the HOMO would likely be distributed over the more electron-rich pyrazole (B372694) and phenoxy oxygen, while the LUMO would be concentrated on the electron-deficient nitrophenyl ring, facilitating intramolecular charge transfer upon excitation.
Interactive Table: Conceptual FMO Data for a Pyrazole Derivative Note: The following data is illustrative for a generic pyrazole derivative and not specific to this compound.
Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. It illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density.
Red/Yellow: Indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In this compound, these areas would be expected around the oxygen atoms of the nitro group and the ether linkage, as well as the nitrogen atoms of the pyrazole ring.
Blue: Indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. These regions would likely be found around the hydrogen atoms of the pyrazole and phenyl rings.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides quantitative values for the partial atomic charges on each atom, complementing the qualitative picture provided by the MEP map.
Reactivity Indices and Localized Reactivity Predictions
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap.
Global Softness (S): The reciprocal of hardness; soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts additional electronic charge from the environment.
These descriptors are invaluable for comparing the reactivity of a series of related compounds.
Quantum Chemical Descriptors for Structural Insights
Interactive Table: Common Quantum Chemical Descriptors Note: The values are hypothetical and for illustrative purposes only.
Theoretical Investigation of Tautomerism in the 1H-Pyrazole Moiety
The 1H-pyrazole ring can exhibit annular tautomerism, where the single proton on the nitrogen can migrate between the two nitrogen atoms (N1 and N2). This results in two different tautomeric forms. Theoretical calculations are essential for determining the relative stability of these tautomers. By calculating the total electronic energy of each tautomer using DFT, researchers can predict which form is more stable and therefore more abundant. The energy barrier for the tautomeric conversion can also be calculated by locating the transition state structure. The nature of the substituent at the C4 position—in this case, the 4-nitrophenoxy group—can influence the relative energies of the tautomers and the barrier to their interconversion.
Relative Stabilities of Tautomeric Forms
The 1H-pyrazole ring in this compound can exist in two tautomeric forms due to the migration of a proton between the two nitrogen atoms, a phenomenon known as annular prototropic tautomerism. These tautomers are the 1H- and 2H- forms. The relative stability of these tautomers is a crucial aspect of the compound's chemistry, influencing its reactivity and biological interactions.
The stability of the tautomers can be evaluated by calculating their ground-state energies. The tautomer with the lower calculated energy is predicted to be the more stable form. The choice of computational method and basis set is critical for obtaining accurate results. Commonly used methods for such studies include B3LYP with basis sets like 6-311++G(d,p).
Based on studies of other 4-substituted pyrazoles, it is anticipated that the two tautomeric forms of this compound would have different stabilities. The electronic effect of the 4-nitrophenoxy group, being electron-withdrawing, would influence the electron density distribution in the pyrazole ring, thereby affecting the relative energies of the N-H bonds in the two tautomeric forms.
| Tautomer | Structure | Predicted Relative Stability | Influencing Factors |
|---|---|---|---|
| 1H-tautomer | Hydrogen on N1 | Potentially more stable | Electronic effects of the 4-nitrophenoxy group, solvent effects, and intermolecular interactions. |
| 2H-tautomer | Hydrogen on N2 | Potentially less stable | Steric hindrance and electronic repulsion between the substituent and the N-H proton. |
Energetic Barriers for Prototropic Annular Tautomerism
The interconversion between the 1H- and 2H-tautomers of this compound proceeds through a transition state, and the energy required to overcome this barrier is known as the activation energy or energetic barrier. Computational chemistry can be employed to model this process and calculate the height of the energetic barrier.
The calculation of the transition state structure and its energy is a key step in determining the energetic barrier. This is typically achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method. The energetic barrier provides information about the rate of interconversion between the tautomers. A high barrier suggests a slow interconversion, meaning the individual tautomers might be observable or even isolable under certain conditions. Conversely, a low barrier indicates a rapid equilibrium between the tautomers.
For pyrazole and its derivatives, the energetic barriers for annular tautomerism can be significant. Studies on 4-substituted pyrazoles have reported calculated activation energies in the range of 47.8–55.5 kcal/mol for intramolecular proton migration researchgate.net. The presence of the bulky and electron-withdrawing 4-nitrophenoxy group at the C4 position of the pyrazole ring is expected to influence this barrier. The specific value would depend on the stabilization of the transition state by the substituent.
| Process | Computational Method | Predicted Energetic Barrier (kcal/mol) | Significance |
|---|---|---|---|
| 1H to 2H Tautomerization | DFT (e.g., B3LYP/6-311++G(d,p)) with transition state search | Expected to be in the range of 40-60 kcal/mol | Indicates the kinetic stability of the individual tautomers. A high barrier suggests slow interconversion. |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While no specific molecular dynamics (MD) simulations for this compound are found in the provided search results, this computational technique is generally applicable to study the dynamic behavior and intermolecular interactions of pyrazole derivatives eurasianjournals.comeurasianjournals.comnih.govresearchgate.net. MD simulations can provide insights into how this molecule behaves in a biological system or in solution over time.
MD simulations would allow for the exploration of the conformational space of the 4-nitrophenoxy group relative to the pyrazole ring. The flexibility of the ether linkage is a key dynamic feature. Furthermore, simulations in explicit solvent (e.g., water) could reveal the patterns of hydration and the role of solvent in stabilizing different conformations or tautomeric forms.
In the context of drug design, MD simulations are invaluable for studying the binding of a ligand to its target protein. If this compound were to be investigated as a potential inhibitor of an enzyme, MD simulations could be used to assess the stability of the ligand-protein complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy.
Mechanistic Predictions of Chemical Reactions Involving the Compound
Theoretical chemistry can be used to predict the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the most likely reaction pathways can be elucidated.
For instance, in the synthesis of this compound, computational methods could be used to investigate the mechanism of the key bond-forming steps. This could involve modeling the reaction of a 4-halopyrazole with 4-nitrophenol (B140041), for example, to understand the role of the catalyst and the nature of the intermediates.
Furthermore, the reactivity of the pyrazole ring itself can be explored. Pyrazoles can undergo electrophilic substitution, and computational models can predict the most likely site of attack (positions 3 or 5) by calculating properties such as atomic charges, frontier molecular orbital densities, and electrostatic potentials. The presence of the 4-nitrophenoxy substituent will significantly influence the regioselectivity of such reactions.
While specific mechanistic studies on this compound are not available, the general principles of pyrazole reactivity, which are well-documented, can be applied and investigated computationally to make predictions for this specific molecule.
Chemical Reactivity, Derivatization, and Functionalization Strategies
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) and Nitrophenoxy Rings
The pyrazole ring is an aromatic heterocycle with reactivity that is highly dependent on the reaction conditions and the nature of the substituents. Generally, the C-4 position of the pyrazole ring is the most susceptible to electrophilic substitution due to its higher electron density. pharmaguideline.com
On the Pyrazole Ring:
Electrophilic Substitution: Halogenation, nitration, and sulfonation reactions typically occur at the C-4 position of unsubstituted or N-substituted pyrazoles. globalresearchonline.netpharmajournal.net For instance, halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce a halogen at the C-4 position. mdpi.com Similarly, electrophilic thiocyanation of pyrazoles has been achieved using a hypervalent iodine oxidant, yielding 4-thiocyanated products. nih.govbeilstein-journals.org Given that the C-4 position is already substituted in the title compound, electrophilic substitution on the pyrazole ring would target the C-3 or C-5 positions, though this is generally less favorable and requires harsher conditions or specific directing groups.
Nucleophilic Substitution: The pyrazole ring itself is electron-rich and generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. pharmajournal.net In the case of 4-(4-nitrophenoxy)-1H-pyrazole, the ether linkage at C-4 is the most likely site for nucleophilic displacement, although this would require harsh conditions to cleave the C-O bond.
On the Nitrophenoxy Ring:
Electrophilic Aromatic Substitution (EAS): The 4-nitrophenoxy ring is strongly deactivated towards EAS by the electron-withdrawing nitro group (-NO₂). The nitro group is a meta-director, meaning any potential electrophilic attack would occur at the positions ortho to the nitro group (and meta to the phenoxy group). However, these reactions are generally very sluggish and require forcing conditions.
Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution. This makes the positions ortho and para to the nitro group susceptible to attack by nucleophiles. In this compound, the pyrazole-oxy group is at the para position. Nucleophilic attack could potentially displace other leaving groups if they were present on the ring, or in some cases, the nitro group itself can be displaced.
The table below summarizes the expected regioselectivity for substitution reactions on the two rings.
| Ring | Reaction Type | Activating/Deactivating Group | Expected Regioselectivity | Reactivity |
| Pyrazole | Electrophilic Substitution | -OAr (Activating) | C-3 and C-5 | Moderate |
| Nitrophenoxy | Electrophilic Substitution | -NO₂ (Deactivating), -O-Pyrazole (Activating) | Ortho to -O-Pyrazole | Low |
| Nitrophenoxy | Nucleophilic Substitution | -NO₂ (Activating) | Ortho to -NO₂ | High (with suitable leaving group) |
Functionalization at the 1H-Pyrazole Nitrogen Atom
The nitrogen atom at the 1-position of the pyrazole ring possesses a lone pair of electrons and an acidic proton, making it a prime site for functionalization. Deprotonation with a base generates a pyrazolate anion, which is a potent nucleophile. orientjchem.org
N-Alkylation: This is a common modification, readily achieved by reacting the pyrazole with alkylating agents under basic conditions. A variety of reagents can be employed, including alkyl halides, dimethyl sulfate (B86663), and trichloroacetimidates in the presence of a Brønsted acid catalyst. pharmaguideline.commdpi.comsemanticscholar.org For instance, reaction with benzyl (B1604629) bromide in the presence of a base like potassium carbonate would yield 1-benzyl-4-(4-nitrophenoxy)-1H-pyrazole. Engineered enzymes have also been developed to achieve highly regioselective N-alkylation of pyrazoles using simple haloalkanes. nih.gov
N-Arylation: The introduction of an aryl group at the N-1 position can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through copper-catalyzed methods. nih.gov Electrochemical methods have also been reported for the N-arylation of related nitropyrazoles. mdpi.com
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylpyrazoles. These can serve as protecting groups or as activated intermediates for further transformations. lookchem.com
Quantum-chemical calculations performed on similar 4-nitroso-1H-pyrazoles have shown that N-alkylation is both kinetically and thermodynamically more favorable than O-alkylation of the nitroso group, a principle that likely extends to other N-functionalization reactions of the pyrazole ring. researchgate.netresearchgate.net
Palladium- and Copper-Catalyzed Cross-Coupling Reactions of Analogues
To engage in cross-coupling reactions, this compound must first be converted into a suitable analogue, typically a halo- or boronic acid/ester derivative. Halogenation at the C-3 or C-5 positions of the pyrazole ring, or on the nitrophenoxy ring, would create a handle for such transformations.
Suzuki-Miyaura Coupling: A bromo- or iodo-substituted analogue of this compound could be coupled with a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form new C-C bonds. This strategy has been successfully applied to other functionalized pyrazoles. nih.gov
Sonogashira Coupling: Palladium- and copper-cocatalyzed coupling of a halo-analogue with a terminal alkyne would introduce an alkynyl substituent, providing a versatile building block for further synthesis. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the coupling of a halo-analogue with various amines, amides, or carbamates to form C-N bonds.
Copper-Catalyzed Coupling: Copper catalysis is an increasingly important alternative to palladium, especially for C-N and C-O bond formation. rsc.orgdigitellinc.com Copper-catalyzed methods have been developed for the N-arylation of pyrazoles with arylboronic acids and for the coupling of N-H heterocycles with benzylic C-H bonds. nih.govlookchem.comnih.gov An analogue of the title compound, such as 4-bromo-1H-pyrazole, could potentially be coupled with 4-nitrophenol (B140041) using a copper catalyst to form the ether linkage.
The table below outlines potential cross-coupling reactions for a hypothetical bromo-substituted analogue.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | C-C |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (sp) |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP) | C-N |
Directed Ortho-Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings, utilizing a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho-position. wikipedia.orgorganic-chemistry.org
On the Nitrophenoxy Ring: The ether oxygen of the phenoxy group can act as a DMG. baranlab.org Treatment of this compound with an organolithium reagent like n-butyllithium could potentially lead to deprotonation at the position ortho to the ether linkage. The resulting aryllithium species can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new substituent. This strategy has been demonstrated for ω-phenoxy alcohols. acs.org
On the Pyrazole Ring: The pyrazole ring itself can be directly lithiated. For N-unsubstituted pyrazoles, lithiation often occurs at the C-5 position. acs.orgacs.org If the N-1 position is substituted, for example with a phenyl group, the N-2 atom of the pyrazole ring can direct lithiation to the ortho-position of the N-phenyl substituent. oup.com For this compound, direct lithiation of the pyrazole ring would likely occur at the C-5 position. The regioselectivity of such lithiations can be under either kinetic or thermodynamic control, which can sometimes be influenced by temperature and additives. nih.gov
A potential challenge is the presence of the acidic N-H proton, which would be abstracted first by the organolithium reagent. Therefore, at least two equivalents of the base would be required, or the N-1 position would need to be protected prior to the intended C-H lithiation.
Oxidation and Reduction Pathways
Oxidation: The pyrazole ring is generally stable towards oxidizing agents, though harsh conditions can lead to ring cleavage. pharmaguideline.comacs.org More commonly, alkyl side chains on the pyrazole ring can be oxidized to carboxylic acids without affecting the ring itself. globalresearchonline.net The phenoxy ether linkage is also relatively robust. Therefore, selective oxidation of the this compound molecule would be challenging without introducing more susceptible functional groups.
Reduction: The most reactive site for reduction is the nitro group on the phenoxy ring. This is a very common and high-yielding transformation in organic synthesis. The nitro group can be selectively reduced to an amine group (-NH₂) using a variety of standard methods, such as:
Catalytic hydrogenation (e.g., H₂, Pd/C)
Dissolving metal reduction (e.g., Sn/HCl, Fe/HCl)
Transfer hydrogenation (e.g., ammonium (B1175870) formate, Pd/C)
Sodium dithionite (B78146) (Na₂S₂O₄)
This transformation is crucial as it converts the electron-withdrawing nitro group into an electron-donating amino group, which dramatically alters the chemical reactivity of the phenoxy ring. The resulting 4-(4-aminophenoxy)-1H-pyrazole can then undergo a host of reactions typical for anilines, such as diazotization followed by Sandmeyer reactions, or serve as a nucleophile in coupling reactions. The pyrazole ring itself is highly resistant to these reduction conditions. globalresearchonline.net
Investigation of Reaction Kinetics and Thermodynamics for Synthetic Pathways
The synthesis of this compound itself and its subsequent derivatizations are subject to kinetic and thermodynamic controls that dictate reaction rates and product distributions.
Pyrazole Ring Formation: The Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648), is a common route to pyrazoles. rsc.orgresearchgate.net Studies on this reaction have revealed complex kinetics, sometimes involving autocatalysis. The dehydration of the intermediate hydroxylpyrazolidine is often the rate-determining step. rsc.org For the synthesis of the title compound, this would involve reacting a 4-(4-nitrophenoxy)-substituted 1,3-dicarbonyl with hydrazine. The reaction kinetics would be influenced by factors such as pH, solvent, and temperature.
N-Alkylation Regioselectivity: For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers. The product ratio is often governed by a combination of steric and electronic factors. Kinetic control (lower temperature, less polar solvent) may favor one isomer, while thermodynamic control (higher temperature, equilibration) may favor the other. Computational studies have confirmed that for some substituted pyrazoles, N-alkylation is the thermodynamically and kinetically preferred pathway over other potential reactive sites. researchgate.net
Lithiation Regioselectivity: As mentioned, the site of lithiation can be dependent on kinetic versus thermodynamic control. For 1-methylpyrazole, deprotonation at the methyl group is the kinetically favored process, while deprotonation at the C-5 position of the pyrazole ring leads to the thermodynamically more stable product. nih.gov A similar analysis could be applied to predict the outcomes of lithiating this compound under different conditions.
Kinetic and thermodynamic data for specific functionalization pathways of this compound are not widely published. However, by drawing analogies from studies on related pyrazole and nitrophenyl ether systems, reaction conditions can be optimized to favor desired products. For example, in the synthesis of pyrazoline, thermodynamic parameters like activation energy (Ea), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#) have been estimated to understand the reaction mechanism. researchgate.netresearchgate.net
Based on a comprehensive review of available scientific literature, there is no specific research data concerning the synthesis, characterization, or application of metal complexes derived from the compound “this compound” in the areas of materials science and catalysis as outlined. The information required to populate the requested sections on its role as a ligand, the properties of its metal complexes, its catalytic activity, and its integration into functional materials is not present in the public research domain.
Scientific studies have been conducted on numerous other pyrazole derivatives, including those with nitrophenyl substituents. For instance, research exists on compounds such as 1-(4-nitrophenyl)-1H-pyrazole and 4-iodo-1-(4-nitrophenyl)-1H-pyrazole, which have been explored for their roles in coordination chemistry and as precursors in catalytic reactions. These studies demonstrate the general interest in the pyrazole scaffold for creating ligands for metal complexes and developing catalysts for organic transformations like C-C and C-N cross-coupling reactions.
However, these findings are specific to the structures of the studied derivatives and cannot be extrapolated to "this compound" due to the significant structural difference of the phenoxy-ether linkage, which would fundamentally alter the compound's electronic and steric properties as a ligand.
Consequently, without any dedicated research on "this compound," it is not possible to provide a scientifically accurate article that adheres to the specific and detailed outline requested.
Exploration of Advanced Applications in Materials Science and Catalysis
Integration into Functional Materials
Precursors for Organic Electronics and Optoelectronic Devices
The compound 4-(4-nitrophenoxy)-1H-pyrazole, while not extensively documented in dedicated studies for organic electronics, possesses a molecular architecture that suggests its potential as a precursor or a functional component in this field. The exploration of structurally related pyrazole (B372694) derivatives provides insights into how this specific compound might perform.
The core pyrazole ring is a versatile building block in materials science. The electronic properties of pyrazole derivatives can be finely tuned by the introduction of various substituents. For instance, the incorporation of an electron-withdrawing group, such as the nitro group present in this compound, can significantly influence the electronic distribution within the molecule. This alteration of electronic properties is a key strategy in the design of materials for optoelectronic devices.
Research on other nitrophenyl-substituted pyrazoles has demonstrated their potential in optoelectronics. Studies on compounds like Methyl 4-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1H-pyrazole-1-carboxylate have highlighted their favorable optoelectronic properties, characterized by their HOMO-LUMO energy gaps. Theoretical and experimental studies on various 1,4,5-trisubstituted pyrazoles indicate that their optical properties can be systematically altered by changing the substituents, making them tunable for specific optoelectronic applications. The presence of a nitro group, in particular, is often associated with creating donor-π-acceptor (D-π-A) systems, which are crucial for applications in nonlinear optics (NLO) and as components in organic light-emitting diodes (OLEDs).
The potential utility of this compound in this context lies in its role as a precursor to more complex D-π-A type molecules. The pyrazole ring can act as a π-conjugated bridge, while the nitrophenoxy group serves as a strong electron-accepting moiety. The inherent properties of related pyrazole derivatives are often investigated through both experimental techniques and computational methods like Density Functional Theory (DFT) to predict their performance in electronic devices.
Below is a table summarizing the optoelectronic properties of a related pyrazole derivative, showcasing the typical data generated in such studies.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Application Insight | Reference |
| Methyl 4-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1H-pyrazole-1-carboxylate | - | - | 3.38 | Enhanced optoelectronic properties due to substituent effects. |
Data for a structurally related compound to infer potential properties.
Components in Supramolecular Chemistry and Self-Assembly
The structure of this compound is well-suited for applications in supramolecular chemistry, where non-covalent interactions are harnessed to build complex, ordered structures. The pyrazole ring itself is a versatile supramolecular synthon, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the lone pair on the second nitrogen atom). This dual functionality allows for the formation of various hydrogen-bonded assemblies, such as dimers, chains, and sheets.
Detailed crystallographic studies on the closely related compound, 3-methyl-5-(4-nitrophenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, provide a clear example of the self-assembly behavior that can be anticipated. In the solid state, this molecule organizes into two-dimensional sheets. This ordered arrangement is not accidental but is directed by a network of specific intermolecular interactions.
The key interactions observed include:
C-H···O Hydrogen Bonds: Multiple weak hydrogen bonds involving carbon-hydrogen donors and the oxygen atoms of the nitro and ether groups play a significant role in the assembly.
π-π Stacking: The aromatic rings (both the phenyl and nitrophenyl groups) can interact through π-π stacking, further stabilizing the supramolecular structure.
In the case of 3-methyl-5-(4-nitrophenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, these interactions collectively guide the molecules to form sheets. The presence of the nitro group is particularly important, not only for its electronic influence but also as a hydrogen bond acceptor site.
For this compound, similar self-assembly patterns can be expected. The N-H group of the pyrazole is a strong hydrogen bond donor, which could interact with the nitro group or the ether oxygen of a neighboring molecule. The aromatic rings are available for π-π stacking interactions. The specific interplay of these forces will determine the final supramolecular architecture, which could range from simple one-dimensional chains to more complex three-dimensional networks. The ability to form such ordered structures is a prerequisite for the development of functional materials like porous organic frameworks or liquid crystals.
The table below details the crystallographic data for a related precursor, illustrating the kind of structural information used to understand supramolecular assembly.
| Compound Name | Formula | Crystal System | Space Group | Key Supramolecular Interactions | Reference |
| 3-methyl-5-(4-nitrophenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₇H₁₃N₃O₄ | Monoclinic | P2₁/n | C-H···O hydrogen bonds, forming sheets |
This data from a precursor molecule highlights the non-covalent interactions that drive self-assembly.
Advanced Chemical Sensor Development (excluding biosensors)
The development of advanced chemical sensors relies on molecules that can selectively interact with an analyte and produce a measurable signal. This compound incorporates several functional groups that make it a promising candidate for the construction of such sensors.
The pyrazole core is a known coordinating ligand for various metal ions, and its derivatives have been explored in coordination chemistry. This suggests that this compound could serve as a recognition element for certain metal cations. Upon binding, the electronic properties of the pyrazole ring would be perturbed, leading to a change in the molecule's optical or electronic signature, such as a shift in its fluorescence or absorption spectrum.
Furthermore, the nitrophenyl group is a well-established component in colorimetric and fluorescent sensors. The strong electron-withdrawing nature of the nitro group makes the phenoxy part of the molecule electron-deficient. This can be exploited for the detection of electron-rich analytes. More commonly, the nitro group itself can be used as a signaling unit. For example, its reduction to an amino group upon interaction with a specific analyte can lead to a dramatic change in color or fluorescence, a mechanism often used in chemosensors.
The combination of the pyrazole ring as a potential binding site and the nitrophenoxy group as a signaling unit within a single molecule is a common design strategy for chemosensors. While direct applications of this compound in this area are not yet reported, its structural motifs are present in other known sensor molecules. The development of a sensor would involve integrating this compound into a larger system, for example, by attaching it to a polymer or a nanoparticle, and then studying its response to various chemical species. The sensitivity and selectivity of the sensor would be dictated by the specific binding interactions between the pyrazole derivative and the target analyte.
| Functional Group | Potential Role in Sensing | Detection Principle |
| Pyrazole N-H | Hydrogen bond donor for anion recognition | Perturbation of electronic/optical properties upon binding |
| Pyrazole N atom | Lewis basic site for metal ion coordination | Change in fluorescence or color upon complexation |
| Nitrophenyl Group | Electron-deficient aromatic system | Charge-transfer interactions with electron-rich analytes |
| Nitro Group | Signaling unit | Colorimetric or fluorometric changes upon chemical transformation (e.g., reduction) |
Synthesis and Academic Significance of Analogues and Derivatives
Structural Modifications on the Nitrophenyl Moiety
The position and number of nitro groups on the phenoxy ring are critical determinants of the compound's electronic character. While the parent compound features a single nitro group at the para-position, the synthesis of ortho- and meta-isomers, as well as dinitro- and trinitro-derivatives, allows for a systematic investigation of electronic effects. For instance, the synthesis of 1-(2,4-dinitrophenyl)-3-(3-nitrophenyl)-5-(4-substituted phenyl)-2-pyrazolin-4-ones has been reported, highlighting the feasibility of incorporating multiple nitro groups. pharmajournal.net
The acidity of the phenoxy moiety is significantly enhanced by the presence of electron-withdrawing substituents like the nitro group, particularly when they are in the ortho and para positions. libretexts.org This is due to the resonance and inductive effects that stabilize the corresponding phenoxide anion. Moving the nitro group from the para to the meta position is expected to reduce its electron-withdrawing effect due to the lack of resonance stabilization, thereby increasing the pKa of the phenol (B47542) precursor and altering the electronic nature of the ether linkage in the final compound. The introduction of a second or third nitro group would further amplify this electron-withdrawing effect.
Beyond the nitro group, the introduction of other substituents on the phenyl ring can systematically alter the electronic properties and reactivity of the molecule. The Hammett equation can be a useful tool in predicting the effect of various substituents (e.g., halogens, alkyl, alkoxy groups) on the reaction rates and equilibria of the molecule.
The electronic nature of substituents on the phenyl ring influences the reactivity of the entire molecule. Electron-withdrawing groups, such as additional nitro groups or halogens, decrease the electron density on the phenyl ring and can make the ether oxygen a better leaving group in nucleophilic substitution reactions. Conversely, electron-donating groups, such as alkyl or alkoxy groups, increase the electron density and can enhance the nucleophilicity of the pyrazole (B372694) nitrogen atoms.
Research on related structures, such as 1-p-nitrophenyl pyrazoles, has shown that the 1-pyrazolyl substituent generally has a deshielding influence on the protons of a para-substituted phenyl group in NMR spectroscopy. cdnsciencepub.com This deshielding is attributed to the ring current of the pyrazole ring. The introduction of various substituents on the phenyl ring would modulate these electronic interactions. For example, in a series of novel tetrasubstituted pyrazole derivatives, the introduction of a nitro group into the A-ring was found to influence their binding abilities to estrogen receptors. nih.gov
The following table summarizes the expected qualitative effects of different substituents on the electronic properties of the nitrophenyl moiety.
| Substituent | Position | Expected Effect on Electron Density of Phenyl Ring | Expected Effect on Acidity of Precursor Phenol |
| -NO₂ | ortho, para | Strong Decrease | Strong Increase |
| -NO₂ | meta | Moderate Decrease | Moderate Increase |
| -Cl, -Br | ortho, para, meta | Decrease (Inductive) | Increase |
| -CH₃, -C₂H₅ | ortho, para, meta | Increase (Inductive/Hyperconjugation) | Decrease |
| -OCH₃ | ortho, para | Increase (Resonance) | Decrease |
| -OCH₃ | meta | Decrease (Inductive) | Increase |
Substitutions and Functionalization on the Pyrazole Ring System
The pyrazole ring is a versatile scaffold that allows for functionalization at several positions, offering another layer of structural diversity. mdpi.com The reactivity of the different positions on the pyrazole ring (C3, C4, C5, and the nitrogen atoms) is distinct, allowing for regioselective modifications. encyclopedia.pub
The pyrazole ring has distinct electrophilic and nucleophilic centers. The C4 position is generally susceptible to electrophilic aromatic substitution, while the C3 and C5 positions are more electrophilic and can react with nucleophiles. encyclopedia.pubscholaris.ca
C4-Functionalization: The C4 position of the pyrazole ring is electron-rich and can undergo reactions such as halogenation, nitration, and formylation. For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C4 position of pyrazole derivatives, which can then serve as a handle for further transformations. nih.gov
C3 and C5-Functionalization: The functionalization of the C3 and C5 positions often requires initial metallation or the use of specific synthetic strategies. nih.gov For instance, a flexible synthesis of pyrazoles with different functionalized substituents at C3 and C5 has been developed, starting from protected alkynols and acid chlorides. nih.govacs.orgacs.org This allows for the introduction of a variety of alkyl and aryl groups at the C5 position and a functionalized side chain at the C3 position. nih.govacs.orgacs.org Recent methods have also been developed for the direct C3-arylation of pyrazoles using palladium catalysis. scholaris.canih.gov
The regioselectivity of these reactions is often influenced by the substituents already present on the pyrazole ring. nih.gov
The N-H proton of the pyrazole ring is acidic and can be readily substituted. N-alkylation and N-arylation of unsymmetrical pyrazoles can lead to two isomeric products. publish.csiro.aupublish.csiro.au The ratio of these isomers is influenced by steric and electronic effects of the substituents on the pyrazole ring, as well as the reaction conditions. publish.csiro.aupublish.csiro.au
For example, the methylation of 3-nitro-1H-pyrazole with dimethyl sulfate (B86663) can yield both 1-methyl-3-nitropyrazole and 1-methyl-5-nitropyrazole. publish.csiro.au The use of protecting groups, such as the SEM group, can allow for the regioselective N-alkylation of pyrazoles. nih.govnih.govacs.org This strategy provides a route to fully substituted pyrazoles with complete regiocontrol of all substituents. nih.govnih.govacs.org
The nature of the substituent at the N1 position significantly impacts the chemical and physical properties of the pyrazole derivative. For instance, N-substitution can influence the tautomeric equilibrium of the pyrazole ring and modulate the compound's lipophilicity and metabolic stability. A systematic study on the N-substitution reactions of 3-substituted pyrazoles under basic conditions has demonstrated that regioselective N1-alkylation, -arylation, and -heteroarylation can be achieved. sci-hub.st
The following table provides examples of N-substituted pyrazoles and the methods used for their synthesis.
| N-Substituent | Reagent | Conditions | Reference |
| Methyl | Dimethyl sulfate | Basic medium | publish.csiro.aupublish.csiro.au |
| Phenyl | Modified Ullmann reaction | - | publish.csiro.au |
| Alkyl/Aryl | Alkyl/Aryl halide | K₂CO₃, DMSO | sci-hub.st |
| SEM | SEM-Cl | - | nih.govnih.gov |
Exploration of Isomeric and Heterocyclic Hybrid Analogues
The synthesis of isomeric and hybrid analogues of 4-(4-nitrophenoxy)-1H-pyrazole is a promising strategy for discovering new chemical entities with unique properties.
Isomeric analogues can be generated by altering the attachment point of the phenoxy group to the pyrazole ring (e.g., 3-phenoxy or 5-phenoxy) or by creating regioisomers during the synthesis of the pyrazole ring itself. orientjchem.org The synthesis of two isomeric pyrazoles has been reported from the reaction of phenylhydrazine (B124118) with diacetylene ketones. orientjchem.org
Heterocyclic hybrid analogues involve the fusion or covalent linking of the this compound scaffold with other heterocyclic systems. This approach, often guided by the principle of bioisosterism, aims to combine the desirable features of different pharmacophores. sioc-journal.cn For example, novel pyrazole oxime ether derivatives containing chlorothiazole and pyrimidine (B1678525) rings have been synthesized. sioc-journal.cn Similarly, the synthesis of pyrazole-thiophene hybrids has been reported. nih.gov The creation of fused heterocyclic systems, such as pyrazolo[5,1-c] nih.govnih.govnih.govbenzotriazines, from 1-(2-nitrophenyl)-5-aminopyrazoles demonstrates another approach to generating complex hybrid analogues. researchgate.net These hybrid molecules can exhibit novel biological activities and provide insights into structure-activity relationships. nih.gov
Systematic Studies of Structure-Reactivity Relationships in Derivatives
Systematic studies of the structure-reactivity relationships (SRRs) for derivatives of this compound are crucial for understanding how molecular modifications influence chemical behavior and potential applications. While comprehensive research focusing exclusively on this specific parent compound is limited, a robust understanding can be constructed by analyzing studies on its core structural components: the pyrazole nucleus, the phenoxy ether linkage, and the electron-withdrawing 4-nitrophenyl group. By examining analogues, valuable insights into the electronic and steric effects that govern the reactivity of these derivatives can be obtained.
Influence of the 4-Phenoxy Ether Linkage and its Substituents
The reactivity of the pyrazole ring is significantly modulated by the substituent at the C4 position. The introduction of a phenoxy group creates a 4-aryloxy-1H-pyrazole system. The nature of the ether linkage and substituents on the attached phenyl ring can have profound effects on the electronic properties of the pyrazole core.
Research on the synthesis of pyrazoles from propargyl ethers of substituted phenols provides direct evidence of these effects. In one study, the 1,3-dipolar cycloaddition reaction between propargyl ethers of various substituted phenols and diazomethane (B1218177) was investigated to form pyrazole derivatives. The results indicated that the reactivity of the system is highly dependent on the electronic nature of the substituent on the phenol ring. Specifically, electron-accepting substituents in the para-position were found to enhance the reactivity. This is attributed to the inductive effect of the substituent, which increases the electrophilicity of the propargyl ether's triple bond, making it more susceptible to attack by the nucleophilic diazomethane. academiascience.org
This principle can be extrapolated to the this compound system. The 4-nitro group is a strong electron-withdrawing group, which would be expected to significantly influence the electron density of the entire molecule, affecting the reactivity of the pyrazole ring itself and the phenoxy moiety.
| Substituent on Phenol Ring (para-position) | Electronic Effect | Observed Influence on Reactivity | Reported Yield (%) |
|---|---|---|---|
| -Cl | Electron-withdrawing (Inductive) | Higher reactivity compared to ortho- and meta-positions | 81.3 |
| -Br | Electron-withdrawing (Inductive) | Increased electron acceptor ability, facilitating bond cleavage | N/A |
| -NO2 (Inferred) | Strongly Electron-withdrawing (Inductive & Resonance) | Expected to significantly increase reactivity | N/A |
Impact of Substitutions on the Pyrazole Ring
In derivatives of this compound, the C4 position is already occupied. Therefore, further reactions would likely involve the other positions. Studies on various pyrazole analogues have established clear structure-activity relationships (SAR) for biological applications.
For instance, in a series of 1,3,4-trisubstituted pyrazole analogues screened for anti-inflammatory activity, the nature of the substituents at the N1, C3, and C4 positions was critical. Compounds featuring a phenyl group at N1, a substituted phenyl at C3, and a thiazolidinone or related moiety at C4 displayed varied levels of activity. The electronic nature of the substituents on the phenyl rings played a key role; for example, compounds with a 4-chlorophenyl or 4-methoxyphenyl (B3050149) group at C3 showed excellent anti-inflammatory responses. researchgate.net
| Compound ID | N1-Substituent | C3-Substituent | C4-Substituent Moiety | Anti-inflammatory Activity (% Inhibition) |
|---|---|---|---|---|
| 3a | Phenyl | 4-Chlorophenyl | Thiazole | 71.4 |
| 3b | Phenyl | 4-Methoxyphenyl | Thiazole | 64.6 |
| 5a | Phenyl | 4-Chlorophenyl | Thiazolidinone | 84.2 |
| 5b | Phenyl | 4-Methoxyphenyl | Thiazolidinone | 84.2 |
Similarly, research into pyrazole-4-carboxamides as herbicides found that the substituent at the C3 position was the primary determinant of herbicidal activity. A benzyloxy group at C3, particularly when the benzene (B151609) ring was substituted with an electron-withdrawing group like trifluoromethyl, led to the most potent bleaching activity. jst.go.jp This finding further supports the hypothesis that an electron-withdrawing substituent on the phenoxy ring in this compound derivatives would be a key driver of their chemical and biological reactivity.
Computational Analysis of Reactivity
Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting and explaining the structure-reactivity relationships of complex molecules. For pyrazole derivatives, DFT calculations can determine optimized geometries, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. researchgate.net
These computational descriptors help identify the most reactive sites in the molecule. researchgate.net
HOMO (Highest Occupied Molecular Orbital): Indicates regions susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): Indicates regions susceptible to nucleophilic attack.
Mulliken Charges: Negative charges often highlight nitrogen atoms as key sites for interaction with metal ions or electrophiles.
For derivatives of this compound, computational studies would likely show that the electron-withdrawing nitro group significantly lowers the energy of the LUMO, making the aromatic ring of the phenoxy group and potentially the pyrazole ring more susceptible to nucleophilic attack. The nitrogen atoms of the pyrazole would present as sites of negative potential, crucial for coordination chemistry and interactions with biological targets.
Advanced Analytical Methodologies for Research and Purity Assessment
Chromatographic Techniques for Separation and Purity Determination (HPLC, GC, SFC)
Chromatography is the cornerstone of separation science, enabling the isolation of a target compound from starting materials, by-products, and degradants. The choice of technique depends on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode (RP-HPLC), is a highly versatile and widely used method for the analysis of pyrazole (B372694) derivatives. ijprajournal.com For "4-(4-nitrophenoxy)-1H-pyrazole," the presence of aromatic rings and the polar nitro group makes it well-suited for separation on a non-polar stationary phase, such as C18, with a polar mobile phase. The strong UV absorbance imparted by the nitrophenyl moiety allows for sensitive detection using a UV or Photo Diode Array (PDA) detector. researcher.lifenih.gov A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of the main compound from impurities with different polarities.
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% formic acid); B: Acetonitrile (B52724) |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. Its application to "this compound" would require confirmation that the compound does not degrade at the high temperatures of the injection port and column. If suitable, GC offers high resolution and is often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification. researchgate.net Analysis of related pyrazole structures by GC-MS has been successful, indicating the potential viability of this method for purity assessment and identifying volatile impurities. researchgate.net
| Parameter | Typical Condition |
|---|---|
| Column | Capillary Column (e.g., DB-5, 30 m x 0.25 mm) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| Detector | FID or Mass Spectrometer (MS) |
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a green and efficient alternative to both HPLC and GC. nsf.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol (B129727). chromatographyonline.comyoutube.com SFC offers advantages of high speed, low viscosity, and reduced organic solvent consumption, making it ideal for both analytical and preparative-scale separations. nsf.govchiraltech.com This technique could be particularly advantageous for the rapid chiral or achiral separation of "this compound" from its isomers or related impurities. chromanik.co.jp
| Parameter | Typical Condition |
|---|---|
| Column | Stationary phase designed for SFC (e.g., 2-Ethylpyridine) |
| Mobile Phase | A: Supercritical CO₂; B: Methanol |
| Elution Mode | Gradient |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
Advanced Mass Spectrometry for Reaction Monitoring and Impurity Profiling
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the identity of synthesized compounds and for identifying unknown impurities. ijprajournal.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of "this compound," confirming its atomic composition.
For reaction monitoring, MS can be used to track the disappearance of starting materials and the appearance of the desired product by observing their respective molecular ion peaks. Impurity profiling involves the detection and identification of synthesis-related impurities, such as unreacted starting materials, intermediates, or by-products from side reactions. resolvemass.ca Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion of an impurity, providing structural clues that aid in its identification. chimia.ch
| Analysis Type | Expected m/z Value | Information Gained |
|---|---|---|
| Molecular Formula Weight | 205.17 | Theoretical molecular mass |
| HRMS (ESI+) | 206.0559 [M+H]⁺ | Confirmation of elemental composition |
| MS/MS Fragmentation | Fragments corresponding to pyrazole and nitrophenoxy moieties | Structural elucidation and confirmation |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry, creating a robust tool for analyzing complex mixtures. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern pharmaceutical and chemical analysis. chimia.ch It allows for the separation of components in a reaction mixture by HPLC, with each eluting peak being directly introduced into the mass spectrometer. resolvemass.ca This provides molecular weight information for the target compound and every detectable impurity, even those present at trace levels. This technique is exceptionally powerful for creating a comprehensive impurity profile of a "this compound" sample, ensuring its purity and quality. ijprajournal.com
Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph to a mass spectrometer. It is highly effective for the analysis of any volatile or semi-volatile impurities that may be present in a sample of "this compound." researchgate.net As components separate on the GC column, they are ionized and analyzed by the MS. The resulting mass spectrum for each peak can be compared against spectral libraries for positive identification, or the fragmentation pattern can be analyzed to deduce the structure of unknown impurities. researchgate.net
Quantitative Spectrophotometric Methods in Reaction Monitoring
Quantitative spectrophotometry, specifically UV-Visible (UV-Vis) spectroscopy, offers a simple, rapid, and non-destructive method for monitoring the progress of a chemical reaction. This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
The "this compound" molecule contains a strong chromophore in the 4-nitrophenoxy group, which absorbs UV radiation at a characteristic wavelength (λmax). To monitor the synthesis of this compound, a calibration curve can be generated by measuring the absorbance of several standard solutions of the purified product at its λmax. During the reaction, small aliquots can be withdrawn at regular intervals, diluted appropriately, and their absorbance measured. The concentration of the product at each time point can then be calculated from the calibration curve, providing a kinetic profile of the reaction. This method is highly effective for optimizing reaction conditions such as temperature, catalyst loading, or reaction time.
Future Research Directions and Emerging Avenues for 4 4 Nitrophenoxy 1h Pyrazole
Development of Novel and More Efficient Synthetic Strategies
While established methods for pyrazole (B372694) synthesis exist, the future development of 4-(4-nitrophenoxy)-1H-pyrazole hinges on the creation of more efficient, sustainable, and regioselective synthetic routes. mdpi.comnih.gov Current strategies often rely on the condensation of hydrazine (B178648) with 1,3-dicarbonyl compounds or other β-difunctional precursors. nih.govresearchgate.net Future research will likely focus on overcoming the limitations of these traditional methods, such as poor regioselectivity and the need for harsh reaction conditions. nih.gov
Key avenues for exploration include:
One-Pot, Multi-Component Reactions: Designing elegant, single-step syntheses that combine multiple starting materials to construct the target molecule can significantly improve efficiency by reducing intermediate isolation steps, solvent waste, and reaction time. mdpi.comresearchgate.net
Green Chemistry Approaches: The use of environmentally benign solvents, such as water or ionic liquids, and energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis, represents a critical direction for sustainable production. rsc.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability, making them an attractive platform for optimizing the synthesis of this compound.
Novel Starting Materials: Investigation into new precursors for introducing the 4-(4-nitrophenoxy) group could lead to more direct and higher-yielding synthetic pathways.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Multi-Component Reactions | Increased efficiency, reduced waste, atom economy. | Discovery of new reaction cascades for the pyrazole core. |
| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. researchgate.net | Optimization of energy input for specific reaction steps. |
| Green Solvents (e.g., Water) | Reduced environmental impact, improved safety. rsc.org | Catalyst development for aqueous media. |
| Flow Chemistry | Scalability, safety, precise process control. | Reactor design and optimization for continuous production. |
Exploration of Unexplored Catalytic Platforms
Catalysis is paramount in modern organic synthesis, and the future production of this compound will benefit from the exploration of novel catalytic systems. Transition-metal catalysts have already demonstrated utility in the synthesis of substituted pyrazoles. nih.gov However, a vast catalytic landscape remains to be explored.
Future research in this area should focus on:
Transition-Metal Catalysis: Investigating a broader range of transition metals, such as gold (Au), copper (Cu), and ruthenium (Ru), for catalyzing key bond-forming reactions could yield highly regioselective and efficient syntheses. nih.govnih.gov
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild conditions, presenting a green alternative to traditional chemical catalysts. mdpi.com Screening for or engineering enzymes that can facilitate the formation of the pyrazole ring or the ether linkage is a promising avenue.
Metal-Organic Frameworks (MOFs): MOFs can serve as heterogeneous catalysts, offering high stability, recyclability, and tunable catalytic sites. researchgate.netrsc.org Designing MOFs specifically for the synthesis of pyrazole derivatives could lead to robust and reusable catalytic systems. rsc.org
Nanocatalysts: The unique properties of metallic nanoparticles can be harnessed to develop highly active and selective catalysts for pyrazole synthesis. researchgate.net
| Catalytic Platform | Key Features | Potential Application in Synthesis |
| Transition Metals (Au, Ru) | High efficiency, control over regioselectivity. nih.gov | Catalyzing C-N and C-O bond formations. |
| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, sustainability. mdpi.com | Stereoselective synthesis of chiral derivatives. |
| Metal-Organic Frameworks (MOFs) | Heterogeneous, reusable, tunable active sites. rsc.org | Solid-phase catalysis for simplified purification. |
| Nanoparticles | High surface area, enhanced catalytic activity. researchgate.net | Efficient catalysis with low catalyst loading. |
Advanced Computational Modeling for Predictive Design
Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, thereby saving time and resources. For this compound, advanced computational modeling can accelerate the discovery of new derivatives with tailored properties.
Emerging avenues include:
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric structure, electronic properties, spectroscopic signatures, and reactivity of this compound and its derivatives. nih.govnih.gov This information is crucial for understanding its chemical behavior and designing new molecules.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of pyrazole derivatives and their biological activity or material properties. africaresearchconnects.comacs.org These models can then be used to virtually screen and prioritize new compounds for synthesis.
Molecular Docking: For potential pharmaceutical applications, molecular docking simulations can predict how this compound derivatives bind to specific biological targets, such as enzymes or receptors. researchgate.net This provides insights into their potential mechanism of action and helps in the rational design of more potent compounds. nih.govnih.gov
Potential in Next-Generation Materials Science Applications
The unique structure of this compound, featuring an electron-donating ether linkage and an electron-withdrawing nitro group, suggests significant potential in materials science. nih.gov
Future research could unlock applications in:
Non-Linear Optical (NLO) Materials: The significant intramolecular charge transfer suggested by its structure makes it a candidate for NLO materials, which are essential for applications in telecommunications and optical computing. nih.gov
Organic Electronics: Pyrazole-based compounds can be incorporated into organic light-emitting diodes (OLEDs), solar cells, or transistors. The specific electronic properties of this compound could be tuned for these applications.
Coordination Polymers and MOFs: The pyrazole nitrogen atoms are excellent ligands for coordinating with metal ions. researchgate.netnih.gov This compound could serve as a building block for novel MOFs or coordination polymers with potential uses in gas storage, separation, or catalysis. researchgate.netnbinno.com
Sensors: The molecule's structure could be modified to create chemosensors that exhibit a detectable change (e.g., color or fluorescence) upon binding to specific ions or molecules.
| Application Area | Relevant Molecular Feature | Research Goal |
| Non-Linear Optics (NLO) | Electron-withdrawing (NO₂) and donating groups. nih.gov | Synthesis of crystalline materials with high NLO response. |
| Organic Electronics | Aromatic, heterocyclic core. | Incorporation into semiconducting polymers or small molecules. |
| Metal-Organic Frameworks (MOFs) | Nitrogen atoms for metal coordination. researchgate.net | Creation of porous materials for catalysis or gas storage. |
| Chemical Sensors | Tunable electronic and photophysical properties. | Development of selective and sensitive detection platforms. |
Integration with Artificial Intelligence for Reaction Discovery and Optimization
Artificial intelligence (AI) and machine learning are revolutionizing chemical research. Integrating these technologies into the study of this compound can significantly accelerate progress.
Key opportunities include:
Retrosynthesis and Reaction Prediction: AI algorithms can analyze vast chemical databases to propose novel and efficient synthetic routes to this compound and its derivatives that may not be obvious to human chemists. nih.gov
Optimization of Reaction Conditions: Machine learning models can be trained on experimental data to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst concentration) to maximize product yield and minimize impurities.
De Novo Drug and Materials Design: AI can be used to generate entirely new molecular structures based on the this compound scaffold, optimized for specific properties such as binding affinity to a biological target or desired electronic characteristics for a new material. nih.gov This AI-powered screening can rapidly identify promising candidates for further investigation. nih.gov
Q & A
Q. What are the standard synthetic protocols for preparing 4-(4-nitrophenoxy)-1H-pyrazole?
- Methodological Answer: A common approach involves nucleophilic aromatic substitution between 4-nitrophenol and a halogenated pyrazole precursor (e.g., 4-chloro-1H-pyrazole) under basic conditions. For example, potassium carbonate in DMF at 120°C facilitates the substitution reaction, yielding the target compound after aqueous workup and recrystallization . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can also functionalize the pyrazole core, as demonstrated in hybrid triazole-pyrazole syntheses using CuSO₄/ascorbate systems .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., pyrazole C3-H and nitrophenoxy protons).
- IR spectroscopy : Detects nitro group vibrations (~1520 cm⁻¹ asymmetric stretching).
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : SHELX refinement resolves bond lengths/angles and confirms regiochemistry .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer: Referencing safety data sheets (SDS):
- Use PPE (nitrile gloves, goggles) and local exhaust ventilation to avoid dust inhalation.
- Store in amber glass containers under inert gas (e.g., N₂) at room temperature, away from strong oxidizers .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the nitro group in this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the nitro group’s electron-withdrawing effects, predicting reduction potentials and nucleophilic attack sites. For instance, the LUMO distribution indicates preferential reduction at the nitro group, guiding experimental conditions (e.g., catalytic hydrogenation or Sn/HCl) .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data during structure elucidation?
- Methodological Answer: Cross-validate with complementary techniques:
Q. How does the nitrophenoxy group influence the pyrazole ring’s electronic properties and reactivity?
Q. What are the challenges in optimizing reduction of the nitro group to an amine without pyrazole ring degradation?
- Methodological Answer: Selective reduction requires controlled conditions :
- Catalytic transfer hydrogenation (Pd/C, HCOONH₄) at 60°C minimizes side reactions.
- Monitor progress via TLC (Rf shift) or in situ IR (disappearance of NO₂ peaks) .
Data Analysis and Contradiction Management
Q. How to interpret conflicting melting point data for this compound derivatives?
- Methodological Answer: Discrepancies may arise from polymorphism or solvate formation . Perform:
Q. Why might HPLC purity assays differ from NMR-based quantification for this compound?
- Methodological Answer: HPLC detects UV-active impurities (e.g., nitrophenol byproducts), while ¹H NMR quantifies non-UV impurities (e.g., solvents). Use 2D NMR (HSQC/HMBC) to assign peaks and identify silent contaminants .
Experimental Design Considerations
Q. How to design a stability study for this compound under varying pH conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
